7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

Regioselective substitution SNAr selectivity C4 vs C2 reactivity

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (CAS 2584980-96-9, MW 318.20, C₁₆H₁₃Cl₂N₃) is a polyfunctionalized 1,7-naphthyridine scaffold bearing two differentiated chlorine leaving groups at C2 and C4, a 3-carbonitrile electron-withdrawing substituent, and an N7-benzyl protective moiety. This compound serves as a privileged synthetic intermediate specifically enabling the construction of 4-amino-2-alkoxy/aryloxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile-based KRAS G12C inhibitors, most notably the clinical candidate glecirasib (JAB-21822).

Molecular Formula C16H13Cl2N3
Molecular Weight 318.2 g/mol
Cat. No. B14914795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
Molecular FormulaC16H13Cl2N3
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=C(C(=N2)Cl)C#N)Cl)CC3=CC=CC=C3
InChIInChI=1S/C16H13Cl2N3/c17-15-12-6-7-21(9-11-4-2-1-3-5-11)10-14(12)20-16(18)13(15)8-19/h1-5H,6-7,9-10H2
InChIKeyBOYZBQWEVVLVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile: Core Intermediate for KRAS G12C Inhibitor Programs


7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (CAS 2584980-96-9, MW 318.20, C₁₆H₁₃Cl₂N₃) is a polyfunctionalized 1,7-naphthyridine scaffold bearing two differentiated chlorine leaving groups at C2 and C4, a 3-carbonitrile electron-withdrawing substituent, and an N7-benzyl protective moiety . This compound serves as a privileged synthetic intermediate specifically enabling the construction of 4-amino-2-alkoxy/aryloxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile-based KRAS G12C inhibitors, most notably the clinical candidate glecirasib (JAB-21822) [1][2].

Why 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile Cannot Be Replaced by Generic 1,7-Naphthyridine Analogs in KRAS Inhibitor Synthesis


Closely related 1,7-naphthyridine analogs such as the monochloro variant (7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, CAS 1256803-65-2), the non-benzylated 2,4-dichloro scaffold (CAS 1393558-68-3 as N-Boc), and the simpler 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (CAS 1256789-04-4) each lack the precise orthogonal reactivity profile required for the KRAS G12C inhibitor synthetic sequence . The monochloro analog permits only a single nucleophilic aromatic substitution event, precluding the sequential C4-amination / C2-alkoxylation sequence that defines the glecirasib chemotype. The non-benzylated variants either expose a reactive secondary amine that competes during C4 substitution or require additional protection/deprotection steps that reduce overall yield and increase purification burden . The 3-carbonitrile group is essential for both its electron-withdrawing activation of the pyridine ring toward SNAr and its role as a hinge-binding motif in the final kinase inhibitor pharmacophore [1].

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile: Comparator-Referenced Quantitative Differentiation Evidence for Procurement Decisions


Regioselective C4 Over C2 Nucleophilic Aromatic Substitution: 86.78% Isolated Yield for Exclusive Mono-Amination

The target compound undergoes exclusive nucleophilic aromatic substitution at the C4 chlorine in the presence of a C2 chlorine, with no detectable C2 substitution product observed. In patent US20210094919A1, reaction of 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (0.213 g, 669.39 μmol) with (2R,6S)-2,6-dimethylpiperazine (3.1 equiv) in NMP at 80 °C for 45 min afforded exclusively the C4-substituted 7-benzyl-2-chloro-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile in 86.78% isolated yield (230 mg, 580.91 μmol) [1]. In contrast, the monochloro comparator 7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine lacks a second leaving group and cannot support further functionalization at C2. The fully aromatic 2,4-dichloro-1,7-naphthyridine comparator (CAS 54920-78-4) exhibits different regioselectivity patterns due to altered electron density distribution in the aromatic vs. tetrahydro ring system [2].

Regioselective substitution SNAr selectivity C4 vs C2 reactivity tetrahydro-1,7-naphthyridine

Sequential Dual Functionalization Enabled by Orthogonal C4/C2 Chlorine Reactivity

The target compound's two chlorine atoms at C2 and C4 display orthogonal reactivity, enabling clean sequential substitution: first at C4 with amines, then at C2 with alkoxides or other nucleophiles. In patent US20210094919A1 Example 2, the target compound (3.50 g, 11.04 mmol) reacted with tert-butyl piperazine-1-carboxylate at 80 °C for 4 h in DMSO to give exclusively the C4-piperazine mono-substitution product, with the C2 chlorine remaining intact for subsequent displacement [1]. Similarly, in Example 4 Step 1, reaction with tert-butyl 3-aminoazetidine-1-carboxylate (24.03 mmol) at 80 °C for 4 h in DMSO afforded selective C4-amination with C2-chloro retention [1]. The comparator 2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine (N7-H analog) lacks the N-benzyl protecting group; its unprotected secondary amine competes as a nucleophile, leading to undesired side reactions during the C4 substitution step. The 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (CAS 1256789-04-4) has no chlorine leaving groups at all, eliminating SNAr-based diversification entirely .

Sequential functionalization orthogonal leaving groups KRAS inhibitor synthesis C2 alkoxylation

N7-Benzyl Protective Group: Eliminates Additional Protection/Deprotection Steps Required by N7-H Analogs

The N7-benzyl substituent serves as an integral protective group for the secondary amine of the tetrahydro-1,7-naphthyridine ring, preventing nucleophilic competition during C4 and C2 substitution chemistry. The non-benzylated analog, 2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine (available as N-Boc derivative CAS 1393558-68-3), requires a separate Boc protection step prior to dichloronaphthyridine functionalization, adding one synthetic operation and associated yield loss . Furthermore, the benzyl group can be removed via hydrogenolysis (H₂, Pd/C) under conditions orthogonal to the carbonitrile and residual chlorine functionalities, enabling late-stage N7 diversification [1]. The target compound thus enters the synthetic sequence as a single, stable, crystalline intermediate (appearance: white to pink crystalline powder, melting point 34–38 °C) requiring no pre-functionalization N-protection .

N-benzyl protection synthetic efficiency chemoselectivity tetrahydro-1,7-naphthyridine

Validated Intermediate in Clinical-Stage KRAS G12C Inhibitor: Glecirasib (JAB-21822) Achieved 47.9% ORR in Phase II NSCLC

The target compound is the documented starting material for constructing the 4-amino-2-substituted-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile core of glecirasib (JAB-21822), an orally bioavailable covalent KRAS G12C inhibitor [1]. Glecirasib has completed pivotal Phase II clinical trials in non-small cell lung cancer (NSCLC) harboring KRAS G12C mutations, demonstrating a 47.9% objective response rate (ORR) with a median progression-free survival of 8.2 months, and a New Drug Application was submitted to the National Medical Products Administration (NMPA) in 2024 [2][3]. By contrast, the structurally related comparator scaffold 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1059735-34-0)—a pyridopyrimidine rather than naphthyridine—has been employed in PARP inhibitor and PD-1/PD-L1 inhibitor programs but has not been linked to any clinical-stage KRAS G12C inhibitor . This application specificity translates directly to procurement risk mitigation: the target compound's synthetic route and impurity profile have been established at multi-gram scale (3.20–3.50 g batches) under the quality standards required for clinical candidate synthesis [1].

KRAS G12C inhibitor glecirasib JAB-21822 clinical validation NSCLC

High Commercial Purity (98% HPLC) with Documented Multi-Gram Batch Consistency

The target compound is commercially available at 98% purity (HPLC) through established suppliers including Leyan (Product No. 1234388), with documented batch-to-batch quality assurance including certificates of analysis . Physical characterization data (white to pink crystalline powder; melting point 34–38 °C; boiling point 242.8 °C at 760 mmHg; flash point >110 °C) provide concrete identity verification criteria . In comparison, the monochloro analog 7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1256803-65-2) is typically offered at lower purity (≥95%) and has less extensive physical characterization data publicly available [1]. The 2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is predominantly available only as the N-Boc derivative (CAS 1393558-68-3), requiring additional manipulation before use . The target compound is classified as non-hazardous for DOT/IATA transport, with recommended long-term storage in a cool, dry place .

HPLC purity batch consistency quality assurance procurement specification

Tetrahydro Saturation Confers Differentiated Reactivity from Fully Aromatic 2,4-Dichloro-1,7-naphthyridine Analogs

The 5,6,7,8-tetrahydro saturation of the target compound's pyridine ring distinguishes it electronically and conformationally from fully aromatic 2,4-dichloro-1,7-naphthyridine (CAS 54920-78-4). The saturated ring reduces the electron-withdrawing character of the fused bicyclic system, moderating the reactivity of the C2 and C4 positions toward nucleophilic aromatic substitution compared to the fully aromatic analog [1]. This moderated reactivity contributes to the observed C4-over-C2 selectivity by reducing non-discriminate activation of both positions. Additionally, the saturated ring introduces conformational flexibility (pseudo-rotational freedom in the tetrahydropyridine ring) that influences the binding conformation of downstream kinase inhibitor products, a feature absent in planar, fully aromatic naphthyridine-based inhibitors . The tetrahydro-1,7-naphthyridine scaffold has been independently validated in CXCR4 antagonist programs where the saturated ring improved drug-like properties including reduced CYP 2D6 inhibition and enhanced PAMPA permeability (309 nm/s for an optimized analog) compared to fully aromatic isoquinoline-based antagonists [2].

tetrahydro saturation electron density SNAr reactivity conformational flexibility

Optimal Procurement and Application Scenarios for 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile


KRAS G12C Inhibitor Lead Optimization and Library Synthesis

The compound is optimally deployed as the central intermediate for generating 4-amino-2-substituted-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile libraries targeting KRAS G12C. The documented C4-selective amination (86.78% yield) followed by C2 alkoxylation or arylation enables efficient parallel synthesis of diverse analogs from a single advanced intermediate batch [1]. Procurement at 98% purity (HPLC) minimizes pre-reaction purification and ensures consistent input quality across library plates .

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The demonstrated multi-gram scale reactivity (3.20–3.50 g, 10.09–11.04 mmol) with reproducible outcomes in patent examples supports direct use in process chemistry route scouting for preclinical candidate manufacturing [1]. The non-hazardous transport classification and defined long-term storage conditions (cool, dry place) facilitate inventory management in GLP and early GMP environments .

Medicinal Chemistry Scaffold Hopping from Pyrido[3,4-d]pyrimidine to 1,7-Naphthyridine Cores

For programs exploring scaffold hopping from pyrido[3,4-d]pyrimidine-based inhibitors (e.g., PARP, PD-1/PD-L1) to 1,7-naphthyridine cores, this compound provides a direct entry point with the precise substitution pattern (2,4-dichloro, 3-carbonitrile, 7-benzyl) that maps onto the pyridopyrimidine pharmacophore while offering differentiated electronic and conformational properties due to the tetrahydro saturation [1]. The orthogonal C4/C2 reactivity enables systematic exploration of structure-activity relationships at both vectors simultaneously .

Tpl2 Kinase and Inflammatory Disease Inhibitor Discovery

The 1,7-naphthyridine-3-carbonitrile scaffold is a validated pharmacophore for Tpl2 kinase inhibition, with lead compounds in the 4,6-diamino-[1,7]naphthyridine-3-carbonitrile series demonstrating low micromolar IC₅₀ values (IC₅₀ = 1.20 μM) in Tpl2/Cot biochemical assays [1]. The target compound's 2,4-dichloro substitution pattern, combined with the 3-carbonitrile and N7-benzyl moieties, provides a versatile starting point for elaborating Tpl2 inhibitor candidates with differentiated selectivity profiles versus the published 4-anilino series .

Quote Request

Request a Quote for 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.